
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide is a versatile chemical compound with a unique molecular structure. It is identified by the CAS number 173262-94-7 and has a molecular weight of 328.429 g/mol. This compound is known for its applications in various fields, including neurology research, pain and inflammation studies, and as a cyclooxygenase inhibitor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide typically involves the reaction of 2-amino-3-benzoylphenylacetic acid with propylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the required purity levels for research and industrial applications .
化学反応の分析
Types of Reactions
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
類似化合物との比較
Similar Compounds
- 2-Amino-3-benzoylphenylacetic acid
- 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
- 2-Amino-3-benzoyl-alpha-(ethylthio)benzeneacetamide
Uniqueness
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide stands out due to its unique propylthio group, which imparts distinct chemical and biological properties. This structural feature enhances its effectiveness as a cyclooxygenase inhibitor and broadens its range of applications in research and industry .
特性
分子式 |
C18H20N2O2S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
2-(2-amino-3-benzoylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C18H20N2O2S/c1-2-11-23-17(18(20)22)14-10-6-9-13(15(14)19)16(21)12-7-4-3-5-8-12/h3-10,17H,2,11,19H2,1H3,(H2,20,22) |
InChIキー |
VJWHNCYXIOFFRK-UHFFFAOYSA-N |
正規SMILES |
CCCSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
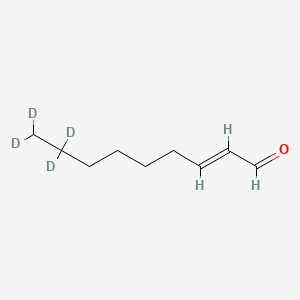
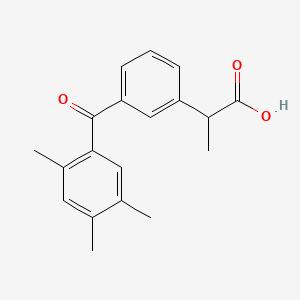
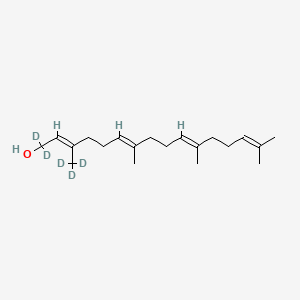
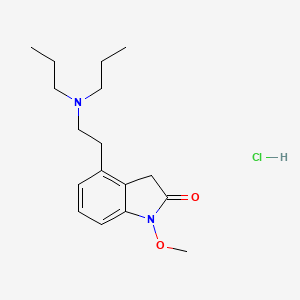
![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)
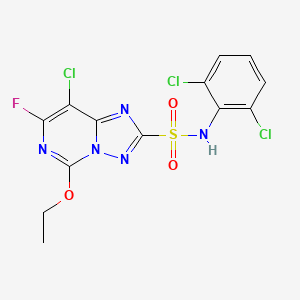

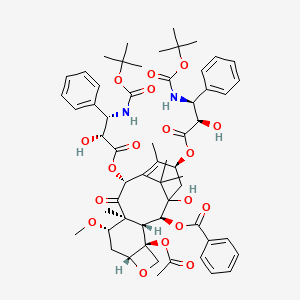
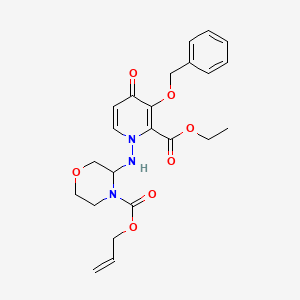
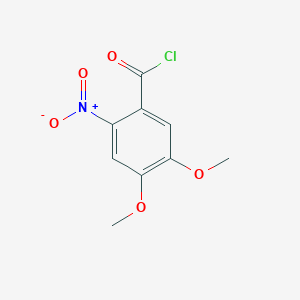
![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

